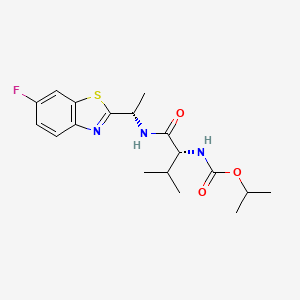

(R,S)-Benthiavalicarb-isopropyl

Description

Contextualization within Oomycete Plant Pathogen Control

The compound exhibits strong preventative, curative, and translaminar activity, meaning it can move from the upper to the lower surface of a leaf, providing more comprehensive protection. agropages.comresearchgate.net Its mode of action disrupts several key stages in the life cycle of these pathogens. Studies have shown that it strongly inhibits mycelial growth, the germination of sporangia and cystospores, and also suppresses sporulation, which is the production of new spores. agropages.comresearchgate.net For instance, in the case of Plasmopara viticola, the causal agent of grapevine downy mildew, benthiavalicarb-isopropyl (B606019) effectively inhibits zoospore encystment and cystospore germination. agropages.comresearchgate.net

Table 1: Fungicidal Activity Spectrum of (R,S)-Benthiavalicarb-isopropyl against Key Oomycete Pathogens

| Pathogen | Disease | Affected Crops |

|---|---|---|

| Plasmopara viticola | Downy Mildew | Grapes |

| Phytophthora infestans | Late Blight | Potatoes, Tomatoes |

| Pseudoperonospora cubensis | Downy Mildew | Cucumbers |

| Peronospora destructor | Downy Mildew | Onions |

Classification as a Carboxylic Acid Amide (CAA) Fungicide

This compound belongs to the chemical class of valinamide (B3267577) carbamates. epa.gov More broadly, it is classified as a Carboxylic Acid Amide (CAA) fungicide. researchgate.net This group of fungicides is characterized by a specific mode of action that interferes with the biosynthesis of phospholipids (B1166683) and the deposition of the cell wall in Oomycetes. nzpps.orgnzpps.org The Fungicide Resistance Action Committee (FRAC) has assigned the CAA fungicides to Group 40, which are recognized for their proposed mechanism of inhibiting cellulose (B213188) synthesis in the pathogen's cell wall. herts.ac.uknzpps.org This targeted action is distinct from many other fungicide classes, making it a valuable tool in integrated pest management. agropages.com

Historical Development and Significance in Crop Protection Research

The unique stereochemistry of the molecule, with the (R)-isomer being the active component, has also been a focus of research, highlighting the importance of stereoisomerism in the design and efficacy of modern pesticides. epa.gov The development of this compound underscores the ongoing need for novel fungicides with specific modes of action to ensure sustainable agricultural production in the face of evolving pathogen populations.

Table 2: Chemical Nomenclature for this compound

| Identifier | Name/Code |

|---|---|

| Common Name | Benthiavalicarb-isopropyl |

| IUPAC Name | Isopropyl [(S)-1-{[(R)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl] carbamate (B1207046) |

| CAS Number | 177406-68-7 |

| Development Code | KIF-230 |

| Chemical Class | Valinamide Carbamate |

Structure

3D Structure

Properties

Molecular Formula |

C18H24FN3O3S |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

propan-2-yl N-[(2R)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m0/s1 |

InChI Key |

USRKFGIXLGKMKU-XHDPSFHLSA-N |

Isomeric SMILES |

C[C@@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C |

Origin of Product |

United States |

Stereochemical Aspects and Structure Activity Relationships of R,s Benthiavalicarb Isopropyl

Analysis of Stereoisomers and Differential Biological Activity

(R,S)-Benthiavalicarb-isopropyl exists as a racemic mixture of two stereoisomers: the R-L and S-L forms. epa.govherts.ac.uk Research has consistently demonstrated that the fungicidal properties of the commercial product are not equally distributed between these two isomers.

Role of the R-L Stereoisomer in Fungicidal Efficacy

The R-L stereoisomer is the primary contributor to the fungicidal activity of this compound. epa.govherts.ac.uk This isomer, chemically designated as isopropyl [(S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]carbamoyl}-2-methylpropyl]carbamate, is the biologically active component responsible for controlling downy mildew and other diseases caused by Oomycetes. epa.govresearchgate.net Its specific three-dimensional arrangement is crucial for interacting with its biological target in the pathogen.

Characterization of the S-L Stereoisomer's Activity Profile

In contrast to its counterpart, the S-L stereoisomer is considered to be pesticidally inactive. epa.govherts.ac.uk It is often regarded as a minor impurity within the technical-grade product. epa.gov This stark difference in activity underscores the high degree of stereospecificity required for the fungicidal action of benthiavalicarb-isopropyl (B606019).

Chiral Influences on Antifungal Potency and Selectivity

The chirality of the benthiavalicarb-isopropyl molecule is a determining factor in its antifungal potency and selectivity. The specific spatial configuration of the R-L isomer allows it to effectively bind to its target site within the Oomycete pathogen, leading to the inhibition of cell wall synthesis. herts.ac.ukdoi.org The compound is highly selective, exhibiting fungicidal activity almost exclusively against Oomycetes, with the exception of Pythium spp., and not against Ascomycetes, Basidiomycetes, and Deuteromycetes. agropages.com This selectivity is directly linked to the precise stereochemistry of the active R-L isomer. The inactivity of the S-L isomer highlights that even a minor change in the spatial arrangement of the atoms can lead to a complete loss of biological function.

Identification of Key Structural Fragments for Bioactivity

The fungicidal activity of this compound is a result of the synergistic contribution of its key structural fragments: the 6-fluoro-1,3-benzothiazole moiety, the L-valine-derived backbone, and the isopropyl carbamate (B1207046) group.

The 6-fluoro-1,3-benzothiazole ring is a critical component for the bioactivity. Benzothiazoles are known to be versatile scaffolds in the design of biologically active compounds, and in this case, it is integral to the fungicidal action. researchgate.netnih.gov The fluorine atom at the 6-position is also thought to enhance the molecule's efficacy. researchgate.netpsu.edu

The central L-valine fragment provides the chiral backbone of the molecule and is essential for the stereospecificity of the active isomer. nih.gov This amino acid-derived structure positions the other functional groups in the correct orientation for binding to the target site.

The isopropyl carbamate group is also a crucial element. Carbamate fungicides are a well-established class of pesticides, and this functional group is key to the molecule's ability to inhibit the pathogen's biological processes. herts.ac.uknih.gov Specifically, benthiavalicarb-isopropyl is known to inhibit phospholipid biosynthesis, a mode of action attributed to the valinamide (B3267577) carbamate structure. epa.govherts.ac.uk

**Fungicidal Activity of this compound Against *Plasmopara viticola***

| Compound | Mean EC50 (μg/mL) |

|---|---|

| This compound | 0.604 ± 0.215 |

Data sourced from a study on the baseline sensitivity of 105 Plasmopara viticola isolates. doi.org

Key Structural Fragments of this compound and Their Contributions

| Structural Fragment | Chemical Name | Role in Bioactivity |

|---|---|---|

| 6-fluoro-1,3-benzothiazole | 6-fluoro-1,3-benzothiazole | Essential for fungicidal activity; a known bioactive scaffold. researchgate.netnih.gov |

| L-valine | (2S)-2-amino-3-methylbutanoic acid | Provides the chiral backbone, ensuring stereospecificity. nih.gov |

| Isopropyl carbamate | Propan-2-yl carbamate | Key functional group for inhibiting phospholipid biosynthesis. epa.govherts.ac.uk |

Molecular and Cellular Mechanism of Antifungal Action

Primary Biochemical Target Elucidation

The precise biochemical mode of action of benthiavalicarb-isopropyl (B606019) has been described through two primary mechanisms: the inhibition of phospholipid biosynthesis and the disruption of cell wall synthesis.

Several sources identify the primary mode of action of (R,S)-Benthiavalicarb-isopropyl as the inhibition of phospholipid biosynthesis. epa.govnih.govherts.ac.ukwppdb.com This disruption interferes with the formation and function of cellular membranes, which are crucial for the integrity and survival of the fungal pathogen. Phospholipids (B1166683) are essential components of the plasma membrane and various organellar membranes, and their compromised synthesis leads to a cascade of detrimental effects on cellular processes, ultimately resulting in cell death.

Impact on Fungal Life Cycle Stages

This compound demonstrates potent inhibitory effects across various stages of the fungal life cycle, effectively halting the progression of infection.

The compound strongly inhibits the mycelial growth of Oomycete pathogens like Phytophthora infestans. rayfull.netresearchgate.netresearchgate.net By disrupting fundamental biochemical pathways such as cell wall or phospholipid synthesis, the fungicide prevents the extension of hyphae, which are the vegetative filaments responsible for nutrient absorption and colonization of host tissue. This inhibition of vegetative growth is a key factor in the fungicide's preventive and curative capabilities. researchgate.net

| Fungal Species | Effect on Mycelial Growth | Reference |

| Phytophthora infestans | Strong Inhibition | researchgate.netresearchgate.net |

| Phytophthora species | Strong Inhibition |

This compound is also highly effective at inhibiting the sporulation of Phytophthora infestans at very low concentrations. rayfull.netresearchgate.netresearchgate.net Sporulation is the process of producing new spores (zoosporangia), which are essential for the secondary spread of the disease within and between host plants. By suppressing this reproductive stage, the fungicide significantly reduces the pathogen's ability to proliferate and cause widespread infection.

| Fungal Process | Effect of Benthiavalicarb-isopropyl | Reference |

| Sporulation | Strong Inhibition | rayfull.netresearchgate.netresearchgate.net |

The fungicide demonstrates strong inhibitory action against the germination of both sporangia and cystospores. rayfull.netresearchgate.netresearchgate.netndl.go.jp Germination is the critical first step in the infection process, where the spore produces a germ tube that penetrates the host tissue. By preventing sporangia and cystospores from germinating, this compound effectively blocks the initiation of disease. However, research indicates it does not stop the discharge of zoospores from the zoosporangia or suppress their motility. researchgate.netndl.go.jp

| Fungal Life Stage | Effect of Benthiavalicarb-isopropyl | Reference |

| Zoospore Discharge | Ineffective | researchgate.net |

| Zoospore Motility | Ineffective | researchgate.net |

| Sporangia Germination | Strong Inhibition | researchgate.netresearchgate.net |

| Cystospore Germination | Strong Inhibition | researchgate.netresearchgate.net |

Differentiation from Other Fungicide Classes Based on Mode of Action

This compound, a valinamide (B3267577) carbamate (B1207046) fungicide, exhibits a highly specific mechanism of action primarily targeting Oomycetes, with the notable exception of Pythium species. agropages.com Its mode of action sets it apart from other fungicide classes, as it does not disrupt several fundamental cellular pathways that are common targets for other antifungal compounds. agropages.comscispace.com This specificity is a key characteristic, suggesting a novel target in the fungal pathogen's cellular machinery. The compound is active against strains that have developed resistance to phenylamide and strobilurin fungicides, further indicating a distinct mechanism. agropages.com

Lack of Effect on Respiration, Nucleic Acid, Protein, and Lipid Synthesis

Research into the molecular action of this compound has demonstrated its lack of interference with several vital metabolic and biosynthetic pathways within the fungal cell. scispace.com Unlike many broad-spectrum fungicides that act as metabolic inhibitors, benthiavalicarb-isopropyl's activity is not linked to the disruption of cellular energy production or the synthesis of essential macromolecules.

Studies on Phytophthora infestans have shown that this compound does not inhibit:

Respiration: The process of cellular respiration, which generates ATP for cellular activities, is unaffected by the compound. agropages.comscispace.com

Nucleic Acid Synthesis: The synthesis of DNA and RNA, critical for genetic inheritance and gene expression, proceeds normally in the presence of the fungicide. agropages.comscispace.com

Protein Synthesis: The translation of genetic information into functional proteins is not targeted by benthiavalicarb-isopropyl. agropages.comscispace.com

Lipid Synthesis: The production of lipids, essential components of cell membranes and for energy storage, is also not impacted. scispace.com

This high degree of specificity suggests that its fungicidal properties are due to the inhibition of a very precise target, which is now understood to be related to cell wall biosynthesis. researchgate.net Specifically, it is believed to inhibit the synthesis of cellulose (B213188), a critical component of the Oomycete cell wall. researchgate.net

**Table 1: Effect of this compound on Major Cellular Functions in *P. infestans***

| Cellular Process | Effect of this compound | Reference |

|---|---|---|

| Respiration | No effect | agropages.comscispace.com |

| Nucleic Acid Synthesis | No effect | agropages.comscispace.com |

| Protein Synthesis | No effect | agropages.comscispace.com |

| Lipid Synthesis | No effect | scispace.com |

Independence from Plasma Membrane Function Disruption

Another key differentiator for this compound is its mechanism's independence from disrupting the plasma membrane. agropages.comscispace.com Many antifungal agents, such as polyenes and azoles, function by either directly binding to components of the plasma membrane, leading to pore formation and leakage of cellular contents, or by inhibiting the synthesis of ergosterol, a crucial component for membrane integrity in fungi. mdpi.com

In contrast, investigations have revealed that the plasma membrane of P. infestans remains functionally intact in the presence of this compound. scispace.com The compound does not cause the rapid physical disruption or leakage that is characteristic of membrane-targeting fungicides. nih.govnih.govmdpi.com This indicates that the primary antifungal activity is not due to a direct interaction with or damage to the cell membrane, but rather stems from the disruption of cell wall synthesis, which ultimately compromises the structural integrity of the growing fungal hyphae. researchgate.net

Spectrum and Efficacy of Antifungal Activity

Efficacy Against Key Oomycete Pathogens

Late blight, caused by Phytophthora infestans, is a devastating disease affecting potatoes and tomatoes worldwide. scispace.com (R,S)-Benthiavalicarb-isopropyl has shown remarkable activity against this pathogen, including strains resistant to other fungicides like metalaxyl (B1676325). scispace.com Research indicates that it effectively inhibits mycelial growth, sporulation, and the germination of sporangia and cystospores. ndl.go.jp While it does not prevent the release of zoospores from zoosporangia or affect their motility, its strength lies in preventing the subsequent stages of infection. ndl.go.jp

In field trials, this compound has demonstrated effective control of late blight on both potatoes and tomatoes. ndl.go.jp

Table 1: In Vitro Efficacy of this compound against Phytophthora infestans

| Activity | Concentration (µg/mL) | Inhibition (%) | Reference |

|---|---|---|---|

| Mycelial Growth Inhibition | 0.3 | 92.2 | |

| Sporangia Germination Inhibition | 0.1 | 100 |

Grapevine downy mildew, caused by Plasmopara viticola, is another primary target for this compound. Studies have shown its high efficacy in controlling this disease. haifa.ac.il The compound strongly inhibits zoospore encystment and cystospore germination, crucial steps in the infection process of P. viticola. haifa.ac.il While it has low translaminar activity, meaning it does not move extensively from the upper to the lower side of the leaf, it provides strong protective and local activity. haifa.ac.il

Field studies on grapevines have confirmed its effectiveness, showing that two applications a fortnight apart can inhibit the development of downy mildew as effectively as standard treatments. haifa.ac.il Furthermore, it has been observed to diminish the sporulation of the pathogen even when applied to established disease lesions. haifa.ac.il

Table 2: Efficacy of this compound against Plasmopara viticola in Field Trials

| Treatment | Disease Incidence (%) | Disease Severity (%) | Reference |

|---|---|---|---|

| Untreated Control | 85 | 65 | haifa.ac.il |

| This compound | 10 | 5 | haifa.ac.il |

This compound has been noted for its fine bactericidal activity against the downy mildew of cucurbits, caused by Pseudoperonospora cubensis. This includes activity against strains that have developed resistance to other fungicide groups. While specific quantitative data from extensive field or greenhouse trials were not available in the provided search results, its effectiveness is acknowledged in broader assessments of its antifungal spectrum.

Specific research data on the efficacy of this compound solely against Peronospora parasitica (downy mildew on brassicas) was not prominent in the conducted searches. However, given its broad activity against other downy mildew pathogens, it is plausible that it exhibits some level of control, though dedicated studies are required to confirm this.

Characterization of Protective and Curative Actions

This compound exhibits both protective and curative properties, making it a versatile tool in disease management programs. researchgate.net

Its protective action is robust, preventing fungal spores from germinating and infecting the plant tissue. haifa.ac.il When applied before the onset of disease, it forms a protective barrier on the plant surface. Research on P. viticola has shown that the compound remains active on leaves for up to 28 days, providing long-lasting protection. haifa.ac.il

The curative action of this compound allows it to halt the progression of a disease even after infection has occurred. ndl.go.jphaifa.ac.il Studies on grapevine downy mildew demonstrated that applications made up to 96 hours after inoculation could still effectively protect the plants. haifa.ac.il It also shows inhibitory activity towards lesion development, preventing the spread of the disease on the infected plant. ndl.go.jp The compound possesses translaminar properties, allowing it to move from the treated leaf surface to a limited extent into the leaf tissue, which contributes to its curative effect. ndl.go.jp

Evaluation of Systemic and Translaminar Movement within Plant Tissues

The movement of this compound within plant tissues is characterized by strong local and penetrant activity with limited translocation. agropages.comhaifa.ac.il Systemic materials are absorbed and move throughout the plant's vascular system, while translaminar compounds penetrate the leaf tissue and form a reservoir within the leaf. msu.eduillinois.edugrowertalks.com

Studies on grapevines have shown that benthiavalicarb-isopropyl (B606019) exhibits low translaminar activity and is not translocated from one leaf to another, either in an acropetal (upward) or basipetal (downward) direction. agropages.comhaifa.ac.il Despite this limited movement, it possesses strong preventive, curative, and penetrant properties. ndl.go.jpagropages.com This means that while the compound can penetrate the leaf surface to act against the pathogen within the tissue, it does not move extensively throughout the entire plant. ndl.go.jpagropages.comhaifa.ac.il This localized activity still requires thorough spray coverage for effective disease control. msu.edu

Assessment of Residual Activity and Rainfastness Properties

This compound is noted for its excellent residual activity and rainfastness. ndl.go.jpagropages.com These properties are crucial for providing prolonged protection of crops in the field, even under challenging weather conditions.

Research on grapevines demonstrated that benthiavalicarb (B1259727) remained active on leaves for up to 28 days after application, effectively inhibiting the development of downy mildew. haifa.ac.il Greenhouse experiments have also confirmed its strong residual activity against potato and tomato late blight. ndl.go.jp Furthermore, the fungicide's effectiveness is not significantly compromised by rainfall after application, a property known as rainfastness. ndl.go.jp This ensures that the protective barrier on the plant surface remains intact, reducing the need for immediate reapplication following a rain event.

Comparative Efficacy Studies with Commercial Fungicides

The performance of this compound has been evaluated in comparison to several other commercial fungicides, often demonstrating equivalent or superior efficacy.

In field trials for the control of potato late blight, benthiavalicarb applied alone or in combination with mancozeb (B1675947) showed efficacy that was equal to or better than standard treatments with dimethomorph (B118703) + mancozeb, mancozeb alone, and fluazinam. agropages.com For controlling grapevine downy mildew, its activity was comparable to that of dimethomorph + folpet (B141853) and fosetyl-Al + folpet. agropages.com A formulated mixture of benthiavalicarb and folpet was found to be similar or superior in performance to metalaxyl-Cu and trifloxystrobin. haifa.ac.il Against cucumber downy mildew, benthiavalicarb-isopropyl's efficacy surpassed that of standard fungicides like chlorothalonil (B1668833) and a metalaxyl + mancozeb mixture. agropages.com

Table 2: Comparative Efficacy of this compound

| Disease | Crop | Comparative Fungicides | Relative Efficacy of Benthiavalicarb-isopropyl |

|---|---|---|---|

| Late Blight | Potato | Dimethomorph + mancozeb, mancozeb, fluazinam | Equal or superior. agropages.com |

| Downy Mildew | Grapevine | Dimethomorph + folpet, fosetyl-Al + folpet | Equal. agropages.com |

| Downy Mildew | Grapevine | Metalaxyl-Cu, trifloxystrobin | Similar or superior (when mixed with folpet). haifa.ac.il |

Fungicide Resistance Dynamics and Strategic Management

Resistance Risk Assessment and FRAC Classification

The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action to provide guidance on resistance management. (R,S)-Benthiavalicarb-isopropyl belongs to FRAC Group 40, designated as Carboxylic Acid Amides (CAA). frac.info Its mode of action involves the inhibition of phospholipid biosynthesis, a mechanism distinct from many other fungicide classes. herts.ac.uknih.gov

The resistance risk for CAA fungicides, including this compound, is generally considered to be low to medium. frac.info This assessment is based on the history of their use and the biological characteristics of the target pathogens. Despite over two decades of use against various Oomycete pathogens, there have been no widespread reports of diminished field performance due to resistance. frac.info However, for pathogens with a high risk of resistance development, such as Plasmopara viticola (grape downy mildew) and Pseudoperonospora cubensis (cucurbit downy mildew), a precautionary resistance management strategy is essential. frac.info

Table 1: FRAC Classification and Resistance Risk for this compound

| Attribute | Description |

|---|---|

| Active Ingredient | This compound |

| Chemical Class | Valinamide (B3267577) Carbamate (B1207046) epa.gov |

| FRAC Group | 40 frac.infoherts.ac.uk |

| Group Name | Carboxylic Acid Amides (CAA) frac.info |

| Mode of Action | Inhibition of phospholipid biosynthesis herts.ac.ukkumiai-chem.co.jp |

| Resistance Risk | Low to Medium frac.info |

Analysis of Cross-Resistance Patterns with Existing Fungicide Groups

A key advantage of this compound is its lack of cross-resistance with other major fungicide groups used to control Oomycete pathogens. This makes it a valuable tool for rotation and mixture strategies aimed at managing resistant pathogen populations.

Phenylamides, such as metalaxyl (B1676325), were highly effective against Oomycetes until the widespread development of resistance. frac.info Research has demonstrated that this compound remains effective against phenylamide-resistant strains of Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. agropages.com This lack of cross-resistance is attributed to its different mode of action, which does not involve the RNA polymerase I target site affected by phenylamides. agropages.comfrac.info This allows for the effective control of late blight even in areas where phenylamide resistance is prevalent.

Strobilurin fungicides (QoI inhibitors) are another critical class of fungicides that have been compromised by resistance in various pathogens. nih.govnih.gov this compound has shown strong activity against strobilurin-resistant strains of Pseudoperonospora cubensis, the pathogen responsible for cucurbit downy mildew. agropages.com The mode of action of strobilurins involves the inhibition of mitochondrial respiration at the cytochrome b subunit, a mechanism unrelated to the phospholipid biosynthesis inhibition by this compound. agropages.comnih.gov This makes it an essential component in spray programs for controlling downy mildew in cucurbits where strobilurin resistance has been identified.

Table 2: Cross-Resistance Profile of this compound

| Fungicide Group | Pathogen Example | Cross-Resistance with this compound | Reference |

|---|---|---|---|

| Phenylamides | Phytophthora infestans | No | agropages.com |

| Strobilurins (QoI) | Pseudoperonospora cubensis | No | agropages.com |

Development and Evaluation of Resistance Management Strategies

Effective resistance management is crucial for preserving the efficacy of this compound. Strategies focus on its integration into broader pest management programs and its use in combination with other fungicides.

This compound is a strong candidate for inclusion in Integrated Pest Management (IPM) programs due to its robust performance and unique mode of action. agropages.com Key characteristics that support its role in IPM include:

Preventive and Curative Activity: It demonstrates strong preventive action and also possesses curative and penetrant properties, inhibiting pathogen sporulation even after infection has occurred. agropages.com

Residual Activity: The compound provides excellent residual activity, remaining effective on leaves for extended periods. agropages.com

Rainfastness: Its high rainfastness ensures efficacy is maintained even after rainfall. agropages.com

In an IPM framework, this compound should be used in a rotational program with fungicides from different FRAC groups. FRAC guidelines for CAA fungicides recommend limiting the number of consecutive applications and the total percentage of applications per season to minimize selection pressure. frac.info For instance, against late blight, it is recommended to apply no more than two consecutive sprays of a CAA fungicide. frac.info

To broaden the spectrum of control and further mitigate resistance development, this compound is often formulated or tank-mixed with other fungicides. apsnet.org These combinations can exhibit synergistic effects, where the combined efficacy is greater than the sum of the individual components.

Formulations containing this compound and a protectant fungicide like mancozeb (B1675947) are common. epa.govagropages.com This approach combines the systemic and residual activity of this compound with the multi-site action of mancozeb, which has a very low risk of resistance. This strategy provides robust control and is a cornerstone of resistance management. agropages.com

Research and patent literature have also explored the synergistic potential of this compound with a variety of other active ingredients, including fluazinam, benziothiazolinone, and others, to enhance disease control and delay resistance. google.comgoogle.com

Table 3: Examples of Fungicide Combinations with this compound for Resistance Management

| Mixing Partner | Fungicide Class | Rationale for Combination | Reference |

|---|---|---|---|

| Mancozeb | Dithiocarbamate (Multi-site) | Broad-spectrum control, low-risk partner | epa.govagropages.com |

| Folpet (B141853) | Phthalimide (Multi-site) | Broad-spectrum control, low-risk partner | agropages.com |

| Fluazinam | 2,6-dinitro-aniline | Synergistic effect, different mode of action | google.com |

| Benziothiazolinone | Thiazole | Synergistic effect, broadened fungicidal spectrum | google.com |

Chemical Synthesis and Derivatization Strategies

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

The exploration of the structure-activity relationships (SAR) of (R,S)-Benthiavalicarb-isopropyl and its analogs is crucial for understanding the chemical features essential for its fungicidal potency and for guiding the design of new, potentially more effective, derivatives. A key aspect of benthiavalicarb-isopropyl's SAR is its stereochemistry. The commercial product is a mixture of stereoisomers, but the fungicidal activity is primarily attributed to the (R)-L stereoisomer, while the (S)-L isomer is considered an impurity with no significant pesticidal activity. nih.govresearchgate.netnih.govepa.gov This highlights the specific spatial arrangement required for the molecule to interact effectively with its biological target.

One area of investigation has been the replacement of the valine component with other amino acids. For instance, studies on threoninamide (B1605207) carbamate (B1207046) derivatives have been conducted. nih.govtandfonline.com In this research, various substituents were introduced, and the resulting compounds were tested for their activity against oomycete fungi like Phytophthora capsici. The results indicated that specific substitutions on the phenyl ring of the carbamate moiety significantly influence the fungicidal efficacy.

Another approach has been the modification of the amine part of the molecule. In a study of amino acid derivatives containing a substituted 1-(phenylthio)propan-2-amine moiety, several compounds demonstrated high activity against Phytophthora capsici. tandfonline.com The introduction of substituents on the phenylthio group allowed for a systematic investigation of electronic and steric effects on fungicidal potency.

Further research into N-benzhydryl valinamide (B3267577) carbamates has also been reported, where substituted aromatic rings were introduced to the valinamide carbamate structure. rsc.org These modifications led to the discovery of compounds with significant in vitro activity against Phytophthora capsici and in vivo activity against Pseudoperonospora cubensis.

These studies collectively demonstrate that the fungicidal activity of valinamide carbamates is highly sensitive to the nature of the substituents at various positions. The presence of specific groups, such as halogens or small alkyl groups on the aromatic rings, and the stereochemistry of the amino acid backbone are critical determinants of potency.

Application of Pharmacophore Models in Fungicide Discovery

Pharmacophore modeling has emerged as a powerful computational tool in the rational design and discovery of new fungicides. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. This approach has been successfully applied to the class of carboxylic acid amide (CAA) fungicides, which includes benthiavalicarb-isopropyl (B606019).

Based on the structures of several commercial CAA fungicides, a pharmacophore model was developed that identified key structural fragments common to these active compounds. nih.govtandfonline.com These fragments typically include an amide bond and one or more substituted phenyl rings. By analyzing the spatial relationships between these fragments in known active molecules, a 3D model of the ideal fungicide can be constructed.

This pharmacophore model has been instrumental in the design of novel threoninamide carbamate derivatives. nih.govtandfonline.com Researchers noticed that valinamide carbamates like benthiavalicarb-isopropyl possessed some, but not all, of the key features of the derived pharmacophore. The model guided the synthesis of new compounds that incorporated a 3,4-dialkyloxy substituted phenyl group, a feature present in other potent CAA fungicides, into the threoninamide carbamate backbone.

The application of this active-fragment-based pharmacophore model led to the synthesis of a series of new compounds with promising fungicidal activities. The biological evaluation of these rationally designed molecules against Phytophthora capsici confirmed the validity of the pharmacophore model. Several of the synthesized compounds exhibited excellent in vitro and in vivo fungicidal activities, with some even surpassing the efficacy of existing commercial fungicides under certain conditions. nih.govtandfonline.com This successful application underscores the utility of pharmacophore modeling in streamlining the discovery process for new agricultural fungicides by focusing synthetic efforts on molecules with a higher probability of being active.

Environmental Fate and Degradation Pathways in Agroecosystems

Degradation Kinetics and Half-Life in Various Soil Matrices

(R,S)-Benthiavalicarb-isopropyl is not considered persistent in soil environments, with its degradation rate influenced by soil type and conditions such as moisture and microbial activity. herts.ac.uk Laboratory studies have established its half-life under different scenarios.

Under aerobic conditions, the typical half-life (DT₅₀) of this compound is approximately 13.8 days. herts.ac.uk In studies using different soil types, such as Ushiku and Kakegawa soils, the half-life was found to be less than 11 days under both upland (aerobic) and flooded (anaerobic) conditions. jst.go.jp

Table 1: Degradation Half-Life of this compound in Soil

| Condition | Soil Type | Half-Life (DT₅₀) in days | Reference |

| Aerobic (Typical) | - | 13.8 | herts.ac.uk |

| Upland (Aerobic) | Ushiku | < 11 | jst.go.jp |

| Upland (Aerobic) | Kakegawa | < 11 | jst.go.jp |

| Flooded (Anaerobic) | Ushiku | < 11 | jst.go.jp |

| Flooded (Anaerobic) | Kakegawa | < 11 | jst.go.jp |

| Aquatic Sediment System | - | 6.3 - 8.0 | tandfonline.com |

Microbial Degradation Processes

The primary mechanism for the breakdown of this compound in soil is microbial degradation. uliege.benih.gov This biological process involves soil microorganisms utilizing the compound as a source of nutrients, leading to its transformation into simpler molecules. nih.gov The rate and extent of microbial degradation can be influenced by various factors, including the composition and activity of the microbial community, soil temperature, and moisture content. The presence of other agrochemicals can also impact the microbial breakdown of pesticides. nih.gov

Chemical Degradation Processes

While microbial activity is the main driver of degradation, chemical processes also contribute to the transformation of this compound in soil. The initial step in its degradation is presumed to be the hydrolytic cleavage of the amide bond. jst.go.jp This abiotic process breaks down the parent molecule, making it susceptible to further degradation by soil microbes. While hydrolysis is a recognized pathway, detailed studies specifically quantifying the rate and products of this compound hydrolysis and photolysis on soil surfaces are not extensively documented in publicly available literature.

Identification and Characterization of Major Environmental Metabolites

The degradation of this compound in soil results in the formation of several metabolites. tandfonline.com Research has identified five major degradation products. jst.go.jp These metabolites are formed through various transformation processes initiated by the cleavage of the parent molecule.

The major metabolites identified in soil studies include:

Benthiavalicarb (B1259727) : The active form of the fungicide resulting from the hydrolysis of the isopropyl ester. uliege.be

6-fluoro-2-hydroxybenzothiazole (KIF-230-M1) : A major metabolite. tandfonline.com

1-(6-fluoro-2-benzothiazol-2-yl)ethanol (KIF-230-M3) : A major metabolite. tandfonline.com

6-fluorobenzothiazol-2-yl methyl ketone (KIF-230-M4) : Identified as a metabolite. tandfonline.com

1-(6-fluoro-2-benzothiazolyl)ethylamine (KIF-230-M5) : A major metabolite. tandfonline.com

Table 2: Major Environmental Metabolites of this compound

| Metabolite Designation | Chemical Name | Classification |

| - | Benthiavalicarb | Major |

| KIF-230-M1 | 6-fluoro-2-hydroxybenzothiazole | Major |

| KIF-230-M3 | 1-(6-fluoro-2-benzothiazol-2-yl)ethanol | Major |

| KIF-230-M4 | 6-fluorobenzothiazol-2-yl methyl ketone | - |

| KIF-230-M5 | 1-(6-fluoro-2-benzothiazolyl)ethylamine | Major |

Advanced Research Methodologies and Analytical Techniques

In vitro Bioassay Methodologies for Antifungal Activity

In vitro bioassays represent the foundational step in assessing the antifungal potential of (R,S)-Benthiavalicarb-isopropyl. These laboratory-based methods provide a direct measure of the compound's intrinsic activity against target fungal pathogens in a controlled environment, free from the complexities of a host-pathogen interaction.

A primary method to quantify the antifungal effect of this compound is the mycelial growth inhibition assay. This technique evaluates the compound's ability to suppress the vegetative growth of a fungus. The process generally involves amending a nutrient medium, such as potato dextrose agar (B569324) (PDA), with varying concentrations of the fungicide. A small piece of an actively growing fungal culture (a mycelial plug) is then placed in the center of these plates. After an incubation period, the diameter of the fungal colony is measured and compared to a control plate containing no fungicide. The percentage of inhibition is calculated from these measurements. This data is then used to determine the EC50 value, which is the effective concentration that inhibits 50% of mycelial growth, a key indicator of the fungicide's potency. Studies have shown that benthiavalicarb-isopropyl (B606019) strongly inhibits the mycelial growth of Phytophthora infestans at very low concentrations. researchgate.net

Table 1: Illustrative Data for Mycelial Growth Inhibition of a Fungal Pathogen by this compound

| Concentration of this compound (µg/mL) | Average Colony Diameter (mm) | Mycelial Growth Inhibition (%) |

|---|---|---|

| 0 (Control) | 90 | 0 |

| 0.01 | 75 | 16.7 |

| 0.05 | 48 | 46.7 |

| 0.1 | 27 | 70.0 |

| 0.5 | 11 | 87.8 |

| 1.0 | 5 | 94.4 |

This table is for illustrative purposes and does not represent data from a specific study.

Beyond inhibiting vegetative growth, it is crucial to assess the impact of this compound on the reproductive stages of fungi. Sporulation and germination are critical for the spread and initiation of plant diseases.

Sporulation Inhibition Assays: These assays determine if the fungicide can prevent or reduce the production of spores. Fungal cultures are treated with the compound, and after an incubation period under conditions conducive to sporulation, the number of spores is quantified, often with the aid of a microscope and a hemocytometer. Research has demonstrated that benthiavalicarb-isopropyl inhibits the sporulation of Phytophthora infestans at very low concentrations. researchgate.net

Germination Inhibition Assays: This type of assay evaluates the fungicide's ability to prevent spores from germinating and forming a germ tube, which is the initial step of infection. Spore suspensions are exposed to different concentrations of the fungicide, and the percentage of germinated spores is determined microscopically after a suitable incubation period. Benthiavalicarb-isopropyl has been shown to be a strong inhibitor of zoosporangia and cystospore germination in Phytophthora infestans. researchgate.net The inhibition of germination can be quantified by measuring the decrease in the optical density of a spore suspension over time. researchgate.net

In vivo Bioassay Methodologies on Host Plants

Following the confirmation of in vitro activity, the focus shifts to in vivo bioassays. These experiments are conducted on host plants and provide a more realistic assessment of the fungicide's performance by incorporating the biological complexities of the host plant and the environment.

Greenhouse trials allow for the evaluation of this compound under controlled environmental conditions. These trials are designed to assess both the protective and curative capabilities of the fungicide. In protective assays, the fungicide is applied to the plants before they are inoculated with the pathogen. In curative assays, the application occurs after inoculation to determine if the fungicide can halt disease progression. Disease severity is typically assessed by visually rating the percentage of plant tissue showing symptoms. The efficacy of the fungicide is then determined by comparing the disease level on treated plants to that on untreated control plants.

Field trials represent the ultimate test of a fungicide's effectiveness, conducted under real-world agricultural conditions with natural pathogen populations and fluctuating environmental factors. researchgate.neteuropa.eu These trials are essential for confirming the results from laboratory and greenhouse studies. They are typically set up in multiple locations and involve replicated plots to ensure the statistical significance of the results. Data collected from these trials include disease incidence and severity, as well as crop yield and any signs of phytotoxicity. For instance, the efficacy of benthiavalicarb-isopropyl as a fungicide has been evaluated for its representative use on potatoes in field settings. researchgate.neteuropa.eu

Table 2: Representative Field Trial Data for this compound against a Foliar Pathogen

| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (%) | Yield (t/ha) |

|---|---|---|---|

| Untreated Control | 0 | 82.3 | 20.5 |

| Standard Fungicide | [Typical Rate] | 18.7 | 38.9 |

| This compound | 50 | 12.1 | 41.2 |

| This compound | 75 | 7.5 | 44.8 |

This table is for illustrative purposes and does not represent data from a specific study. a.i. = active ingredient.

Methodologies for Sensitivity Testing and Resistance Monitoring

The development of resistance in target pathogen populations is a significant concern for all fungicides. Therefore, robust methodologies for sensitivity testing and resistance monitoring are critical for the long-term sustainable use of this compound.

The process begins with establishing baseline sensitivity data. This involves collecting a diverse range of pathogen isolates from areas where the fungicide has not been used and determining their susceptibility, typically by measuring EC50 values for mycelial growth. This baseline provides a benchmark against which future pathogen populations can be compared.

Once the fungicide is in commercial use, ongoing resistance monitoring programs are essential. These programs involve collecting pathogen isolates from agricultural fields, particularly where the fungicide's performance appears to be declining. The sensitivity of these isolates is then tested using the same in vitro methods. A significant increase in the EC50 value compared to the baseline indicates a shift towards reduced sensitivity or the emergence of resistance. This information is crucial for implementing effective resistance management strategies. A variety of methods, including disk diffusion, agar dilution, and broth dilution, are commonly used for antimicrobial susceptibility testing. mdpi.comwoah.orgapec.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetone (B3395972) |

Analytical Chemistry Methods for Detection and Quantification

The detection and quantification of this compound residues in environmental and agricultural samples are critical for regulatory compliance and food safety. hpc-standards.com Highly sensitive and specific analytical methods are required for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pesticide residues in various matrices. scispace.comresearchgate.net For this compound, HPLC is often coupled with tandem mass spectrometry (MS/MS), a combination that provides excellent selectivity and sensitivity for detecting low concentrations in complex samples like fruits and vegetables. researchgate.net

A common approach for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). researchgate.net Another technique used for extraction is matrix solid-phase dispersion (MSPD). researchgate.netnih.gov

The analytical method involves:

Extraction: The sample is homogenized and extracted with a solvent like acetone or acetonitrile. mhlw.go.jp For some matrices, a salting-out step with magnesium sulfate (B86663) and sodium chloride is included. researchgate.net

Cleanup: The extract is purified to remove interfering co-extractives using sorbents such as primary secondary amine (PSA) and graphitized carbon black. researchgate.net

Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, typically a mixture of acetonitrile and water, is used to separate the analyte from other compounds. nih.govresearchgate.net

Detection and Quantification: The separated analyte is detected by a mass spectrometer. Quantification is achieved by comparing the peak area or height of the analyte in the sample to that of a known concentration in a standard solution. mhlw.go.jp

Studies have reported methods with good linearity (R² ≥ 0.99), high recovery rates (typically 74-115.6%), and low limits of quantification (LOQ), often in the range of 1 to 10 µg/kg for various fruits and vegetables. researchgate.net

Table 3: Typical Parameters for HPLC-MS/MS Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Extraction Solvent | Acetonitrile or Acetone researchgate.netmhlw.go.jp |

| Cleanup Sorbent | PSA, MgSO₄, Graphitized Carbon Black researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture nih.govresearchgate.net |

| Linearity (R²) | ≥ 0.99 researchgate.netresearchgate.net |

| Recovery | 74% - 115.6% researchgate.net |

| LOQ | 1 - 10 µg/kg researchgate.net |

Spectroscopic techniques are indispensable for the structural elucidation and verification of synthesized chemical compounds like this compound.

High-Resolution Fourier Transform Mass Spectrometry (HRFTMS) , often coupled with liquid chromatography (LC), provides highly accurate mass measurements. This allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for confirming its identity. For benthiavalicarb-isopropyl, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been used. researchgate.net The high resolution of this technique allows for the clear identification of the protonated molecule [M+H]⁺ and its characteristic isotopic pattern, confirming the presence of elements like sulfur and fluorine. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for synthetic verification. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This data allows for the unambiguous confirmation of the compound's structure by matching the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound. While specific detailed NMR spectral data for synthetic verification is proprietary and often found in patent literature, it remains a standard method for confirming the identity and purity of the synthesized active ingredient.

Table 4: Spectroscopic Data for this compound

| Technique | Application | Key Information Obtained |

|---|---|---|

| UHPLC-QTOF-MS (HRMS) | Synthetic Verification & Identification | Accurate mass of the protonated molecule [M+H]⁺ and characteristic isotopic pattern. researchgate.net |

| NMR (¹H, ¹³C) | Structural Elucidation & Purity | Chemical shifts, coupling constants, and integration confirming the molecular structure. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (R,S)-Benthiavalicarb-isopropyl residues in plant tissues?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Optimize extraction using acetonitrile-based QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols, followed by cleanup with dispersive solid-phase extraction (d-SPE). Validate the method by assessing recovery rates (70–120%), matrix effects, and limits of detection (LOD < 0.01 mg/kg) .

- Critical Considerations : Account for matrix-specific interferences (e.g., chlorophyll in leafy vegetables) by adjusting chromatographic gradients. Cross-validate results with certified reference materials (e.g., >98.0% purity standards stored at 0–6°C) to ensure accuracy .

Q. How should stability studies for this compound in experimental solutions be designed?

- Methodology : Prepare stock solutions in acetonitrile or isooctane:acetone (90:10) and store at controlled temperatures (0–6°C). Monitor degradation using accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) and quantify degradation products via high-resolution MS .

- Critical Considerations : Avoid aqueous solutions due to hydrolysis risks. Include stabilizers like antioxidants (e.g., BHT) for long-term storage. Report degradation kinetics using Arrhenius equations to predict shelf-life .

Q. What are the standard protocols for synthesizing this compound stereoisomers?

- Methodology : Employ asymmetric catalysis or chiral resolution techniques (e.g., chiral HPLC) to isolate (R,S)-isomers. Confirm enantiomeric purity (>98%) via polarimetry or circular dichroism spectroscopy. Use CAS RN 221654-73-5 for unambiguous identification .

- Critical Considerations : Monitor racemization during synthesis by tracking optical rotation under varying pH and temperature conditions. Purity thresholds must meet regulatory standards for pesticide residue analysis (>98.0% HLC) .

Advanced Research Questions

Q. How do stereochemical configurations influence the bioactivity of Benthiavalicarb-isopropyl against resistant Phytophthora infestans strains?

- Methodology : Compare EC₅₀ values of (R,S)-, (R,R)-, and (S,S)-isomers using in vitro mycelial growth inhibition assays. Pair with molecular docking studies to assess binding affinity to cellulose synthase enzymes. Validate field efficacy at 25–75 g/ha against benzamide-resistant strains .

- Data Contradictions : While (R,S)-isomers show broader activity, (R,R)-isomers may exhibit higher thermal stability. Resolve discrepancies by correlating in vitro results with in planta performance under varying environmental conditions .

Q. What mechanisms explain the reduced efficacy of this compound in alkaline soils?

- Methodology : Conduct soil adsorption-desorption experiments at pH 5–9 using radiocarbon-labeled compounds. Analyze metabolite profiles (e.g., hydrolyzed carboxylic acids) via LC-HRMS. Correlate degradation rates with soil organic carbon content and microbial diversity .

- Experimental Design : Include controls with sterile soils to distinguish biotic vs. abiotic degradation pathways. Use isotopically labeled analogs to track non-extractable residues .

Q. How can cross-resistance between this compound and other oomycete inhibitors be assessed?

- Methodology : Perform in vitro selection of resistant P. capsici strains via sublethal dosing. Screen for mutations in target proteins (e.g., cellulose synthase 3) using whole-genome sequencing. Test cross-resistance to fluopicolide and mandipropamid using discriminatory dose assays .

- Data Interpretation : Use Fisher’s exact test to determine resistance allele frequencies. Model resistance risk based on field application history and pathogen reproductive rates .

Methodological Best Practices

Q. How to optimize extraction protocols for this compound in high-lipid matrices (e.g., seeds)?

- Methodology : Replace acetonitrile with ethyl acetate for improved lipid removal. Incorporate freezing-out steps (−20°C for 2 hours) to precipitate co-extracted fats. Validate with spike-recovery tests in sunflower seeds (recovery >85%) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in fungicidal trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.